molecular formula C5H7NS B181327 4-Methylthiophen-2-amine CAS No. 14770-82-2

4-Methylthiophen-2-amine

Cat. No. B181327
CAS RN: 14770-82-2
M. Wt: 113.18 g/mol
InChI Key: HIJCUWLXJWHXCN-UHFFFAOYSA-N
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Description

4-Methylthiophen-2-amine is a chemical compound with the CAS Number: 14770-82-2. It has a molecular weight of 114.19 .


Molecular Structure Analysis

The IUPAC name for 4-Methylthiophen-2-amine is 4-methyl-1H-1lambda3-thiophen-2-amine. The InChI code is 1S/C5H8NS/c1-4-2-5(6)7-3-4/h2-3,7H,6H2,1H3 .

Scientific Research Applications

Affinitychromic Polythiophenes

Bernier et al. (2002) discuss the creation of postfunctionalizable and chromic polythiophenes. These polymers can interact with various analytes, showing color changes, which is significant for high-throughput screening and drug discovery applications (Bernier et al., 2002).

Antimicrobial Activity

Prasad et al. (2017) report on 2-aminothiophenes, highlighting their biological activities like antimicrobial, antifungal, and anti-inflammatory properties. The study focuses on the synthesis and antibacterial activity of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives (Prasad et al., 2017).

Gewald Reaction and Metal Sensors

Abaee et al. (2017) detail a four-component reaction using 2-aminothiophene-3-carbonitrile for developing 2-arylthieno[2,3-d]pyrimidin-4-amines. These compounds have potential applications as metal sensors due to their photophysical properties (Abaee et al., 2017).

Optical Chemo- and Biosensors

Béra-Abérem et al. (2004) synthesized fluorescent, chromic polythiophenes for the detection of different analytes. These polymers can be utilized in developing biosensors (Béra-Abérem et al., 2004).

Kinetics in Nucleophilic Substitution Reactions

Castro et al. (2011) examined the kinetics of reactions involving O-aryl S-aryl dithiocarbonates and secondary alicyclic amines. This research provides insights into reaction mechanisms relevant to pharmaceutical and chemical synthesis processes (Castro et al., 2011).

Copper Complexes and Metalloenzymes

Castillo et al. (2012) investigated copper complexes with mixed benzimidazole/thioether donors. These studies are significant for understanding the role of these complexes in biological systems, particularly metalloenzymes (Castillo et al., 2012).

Nucleophilic Aromatic Substitution

D’Anna et al. (2006) studied the kinetics of nucleophilic aromatic substitution on nitrothiophenes. This research is critical for developing synthetic methods in organic chemistry (D’Anna et al., 2006).

VOC Sensing Properties

Öztürk et al. (2016) explored the use of Poly(3-methylthiophene) thin films in sensing volatile organic compounds (VOCs). This has applications in environmental monitoring and safety (Öztürk et al., 2016).

Environmental Remediation

Hussein (2018) synthesized eco-friendly polythiophene(keto-amine)s for environmental remediation, particularly in the selective extraction of metal ions (Hussein, 2018).

properties

IUPAC Name

4-methylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-2-5(6)7-3-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJCUWLXJWHXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481535
Record name 4-Methyl-thiophen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophen-2-amine

CAS RN

14770-82-2
Record name 4-Methyl-thiophen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-methylthiophen-2-ylcarbamate (0.880 g, 4.13 mmol) in CH2Cl2 (8 mL) and TFA (6 mL) wad stirred at room temperature for 3 h. Solvents was removed in vacuo to give 4-methylthiophen-2-amine as trifluoroacetic acid salt (0.920 g).
Quantity
0.88 g
Type
reactant
Reaction Step One
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6 mL
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8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylthiophen-2-amine
Reactant of Route 2
4-Methylthiophen-2-amine
Reactant of Route 3
4-Methylthiophen-2-amine
Reactant of Route 4
4-Methylthiophen-2-amine
Reactant of Route 5
4-Methylthiophen-2-amine
Reactant of Route 6
4-Methylthiophen-2-amine

Citations

For This Compound
1
Citations
DP Kawade, DR Chaple, PB Khedekar - Int J Pharm Chem Anal, 2020 - academia.edu
… 5-ethyl-3-isocyano-4methylthiophen-2-amine C8H10N2S … 5-(4-bromophenyl)-3-isocyano-4methylthiophen-2-amine … 5-(4-aminophenyl)-3-isocyano-4methylthiophen-2-amine …
Number of citations: 1 www.academia.edu

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